molecular formula C19H20O3 B10846278 acerogenin C

acerogenin C

Cat. No.: B10846278
M. Wt: 296.4 g/mol
InChI Key: DMCJCKWHLCLVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acerogenin C can be synthesized through a unified strategy for the synthesis of acerogenin-type macrocycles. The synthesis involves cycloetherification of linear diarylheptanoid compounds under mild conditions (CsF, DMF, 0.01 M, room temperature, 5 hours) to form the macrocycle . The nitro group is then removed, followed by O-demethylation to yield this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: Acerogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-12-one

InChI

InChI=1S/C19H20O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,21H,1-5,9H2

InChI Key

DMCJCKWHLCLVNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C1)C=C3

Origin of Product

United States

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